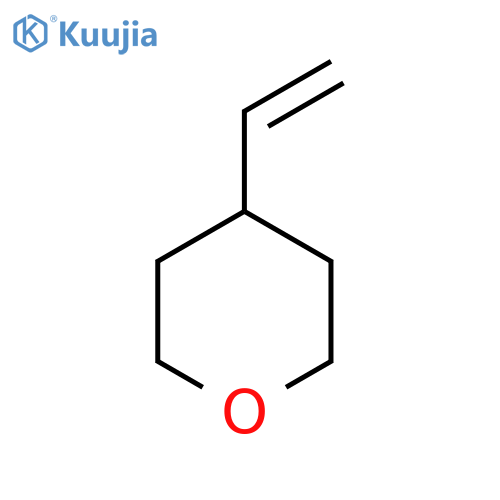Cas no 66956-76-1 (4-Ethenyloxane)

4-Ethenyloxane structure
商品名:4-Ethenyloxane
4-Ethenyloxane 化学的及び物理的性質
名前と識別子
-
- 4-ethenyloxane
- 2H-Pyran, 4-ethenyltetrahydro-
- 4-vinyltetrahydro-2H-pyran
- NE44568
- 4-Ethenyloxane
-
- インチ: 1S/C7H12O/c1-2-7-3-5-8-6-4-7/h2,7H,1,3-6H2
- InChIKey: IXLAHJAJWGJIMY-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C=C)CC1
計算された属性
- せいみつぶんしりょう: 112.088815002g/mol
- どういたいしつりょう: 112.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 72.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2
- 疎水性パラメータ計算基準値(XlogP): 1.5
4-Ethenyloxane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11162-250MG |
4-ethenyloxane |
66956-76-1 | 95% | 250MG |
¥ 1,927.00 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11162-1G |
4-ethenyloxane |
66956-76-1 | 95% | 1g |
¥ 4,804.00 | 2023-03-19 | |
| Enamine | EN300-133061-5.0g |
4-ethenyloxane |
66956-76-1 | 95% | 5.0g |
$3189.0 | 2023-02-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11162-100MG |
4-ethenyloxane |
66956-76-1 | 95% | 100MG |
¥ 1,201.00 | 2023-03-19 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11162-10G |
4-ethenyloxane |
66956-76-1 | 95% | 10g |
¥ 24,024.00 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304043-50mg |
4-Ethenyloxane |
66956-76-1 | 98% | 50mg |
¥6912.00 | 2024-05-04 | |
| Enamine | EN300-133061-10.0g |
4-ethenyloxane |
66956-76-1 | 95% | 10.0g |
$4729.0 | 2023-02-15 | |
| TRC | B126103-10mg |
4-ethenyloxane |
66956-76-1 | 10mg |
$ 95.00 | 2022-06-07 | ||
| Aaron | AR01A77N-100mg |
4-ethenyloxane |
66956-76-1 | 95% | 100mg |
$552.00 | 2025-04-01 | |
| A2B Chem LLC | AV54423-10g |
4-ethenyloxane |
66956-76-1 | 95% | 10g |
$5013.00 | 2024-04-19 |
4-Ethenyloxane 関連文献
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
66956-76-1 (4-Ethenyloxane) 関連製品
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:66956-76-1)4-Ethenyloxane

清らかである:99%
はかる:1g
価格 ($):2461.0